molecular formula C12H18O2 B14635220 1,6-Methanonaphthalene-1(2H)-carboxylic acid, octahydro- CAS No. 57234-54-5

1,6-Methanonaphthalene-1(2H)-carboxylic acid, octahydro-

Cat. No.: B14635220
CAS No.: 57234-54-5
M. Wt: 194.27 g/mol
InChI Key: IZYZZBOBZRNGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Methanonaphthalene-1(2H)-carboxylic acid, octahydro- is a complex organic compound characterized by its unique structure, which includes multiple rings and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Methanonaphthalene-1(2H)-carboxylic acid, octahydro- typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the characteristic ring structures, followed by functionalization to introduce the carboxylic acid group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Methanonaphthalene-1(2H)-carboxylic acid, octahydro- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

1,6-Methanonaphthalene-1(2H)-carboxylic acid, octahydro- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may be used in the development of pharmaceuticals or as probes in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,6-Methanonaphthalene-1(2H)-carboxylic acid, octahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Methanonaphthalene-1(2H)-carbonyl chloride, octahydro-
  • 1,6-Methanonaphthalene-1(2H)-carbonyl bromide, octahydro-

Uniqueness

1,6-Methanonaphthalene-1(2H)-carboxylic acid, octahydro- is unique due to its specific functional group and ring structure, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

57234-54-5

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

tricyclo[5.3.1.03,8]undecane-3-carboxylic acid

InChI

InChI=1S/C12H18O2/c13-11(14)12-5-1-2-9-6-8(7-12)3-4-10(9)12/h8-10H,1-7H2,(H,13,14)

InChI Key

IZYZZBOBZRNGBD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CCC2C(C1)(C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.